molecular formula C7H6INO3 B12849663 (2-Iodo-5-nitrophenyl)methanol

(2-Iodo-5-nitrophenyl)methanol

Cat. No.: B12849663
M. Wt: 279.03 g/mol
InChI Key: ZJUFAFVDPDXERG-UHFFFAOYSA-N
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Description

(2-Iodo-5-nitrophenyl)methanol is an organic compound with the molecular formula C7H6INO3 It is characterized by the presence of an iodine atom and a nitro group attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-5-nitrophenyl)methanol typically involves the iodination of 5-nitrobenzyl alcohol. One common method includes the reaction of 5-nitrobenzyl alcohol with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 2-position of the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-5-nitrophenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiolates (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: (2-Iodo-5-nitrophenyl)formaldehyde or (2-Iodo-5-nitrobenzoic acid).

    Reduction: (2-Iodo-5-aminophenyl)methanol.

    Substitution: Compounds with various functional groups replacing the iodine atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of (2-Iodo-5-nitrophenyl)methanol derivatives as inhibitors of PqsD, an enzyme involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa. This bacterium is notorious for its antibiotic resistance and biofilm formation. The derivatives demonstrated promising anti-biofilm activity and were shown to interfere with the formation of the anthraniloyl-PqsD complex, crucial for bacterial communication and virulence .

Case Study: Structure-Activity Relationship
A comprehensive study evaluated various substituents on the (2-nitrophenyl)methanol scaffold to determine their effects on biological activity. The study found that retaining the nitro group was essential for maintaining inhibitory potency against PqsD. Toxicity assessments indicated that these compounds exhibited no significant toxic effects on human macrophages at concentrations up to 250 µM, suggesting a favorable safety profile for further development .

Organic Electronics

Development of Organic Semiconductors
this compound is utilized in the synthesis of organic semiconductors, which are critical for the fabrication of flexible electronic devices such as organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices enhances the electrical properties and stability of these materials, making them suitable for commercial applications in displays and lighting technologies .

Material Science

Synthesis of Specialty Polymers
In material science, this compound serves as an intermediate in developing specialized polymers with tailored properties. These polymers can exhibit improved thermal stability and conductivity, making them ideal for applications in coatings, adhesives, and other industrial materials .

Case Study: Polymer Development
Research has focused on creating polymers that incorporate this compound to enhance specific characteristics such as mechanical strength and thermal resistance. These materials are being explored for use in high-performance applications where traditional materials may fail .

Agrochemicals

Enhancement of Pesticides and Herbicides
The compound has been identified as a valuable component in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields by targeting specific pests while minimizing environmental impact .

Research and Development

Exploration of Novel Reactions
this compound is frequently employed in academic research settings to explore new chemical reactions and develop novel compounds. Its ability to act as a versatile reagent allows chemists to investigate various synthetic pathways, leading to the discovery of new materials and pharmaceuticals .

Summary Table

Application AreaKey Findings/UsesReferences
Medicinal ChemistryInhibitors of PqsD; anti-biofilm activity
Organic ElectronicsUsed in organic semiconductors for OLEDs
Material ScienceDevelopment of specialty polymers with enhanced properties
AgrochemicalsEnhances efficacy of pesticides/herbicides
Research & DevelopmentTool for exploring new reactions

Mechanism of Action

The mechanism of action of (2-Iodo-5-nitrophenyl)methanol depends on the specific chemical reactions it undergoes For example, in reduction reactions, the nitro group is reduced to an amine group, which can then participate in further chemical transformations

Comparison with Similar Compounds

Similar Compounds

    (2-Nitrophenyl)methanol: Lacks the iodine atom but has similar reactivity due to the nitro group.

    (2-Iodo-4-nitrophenyl)methanol: Similar structure but with the nitro group in a different position.

    (2-Iodo-5-aminophenyl)methanol: The reduced form of (2-Iodo-5-nitrophenyl)methanol.

Biological Activity

(2-Iodo-5-nitrophenyl)methanol is a halogenated aromatic compound with the molecular formula C₇H₆INO₄ and a molecular weight of approximately 293.02 g/mol. Its structure features both an iodine atom and a nitro group on a phenyl ring, which significantly influences its chemical reactivity and biological activity. Recent studies have highlighted its potential as an inhibitor of key enzymes in bacterial signaling pathways, particularly in combating antibiotic-resistant pathogens.

The presence of iodine enhances the electrophilic character of this compound, making it a reactive compound suitable for various synthetic applications. The compound can be synthesized through several methods, often involving modifications to enhance its biological efficacy or to create derivatives with distinct properties.

Enzyme Inhibition

Research indicates that this compound and its derivatives exhibit significant inhibitory activity against PqsD, an enzyme critical for the synthesis of virulence factors in Pseudomonas aeruginosa. This enzyme plays a vital role in the bacterial communication system known as quorum sensing, which is essential for the regulation of biofilm formation and virulence .

Mechanism of Action
The inhibition mechanism appears to be time-dependent, suggesting that prolonged exposure increases the efficacy of the compound. Studies have demonstrated that the binding affinity and kinetics are influenced by structural modifications to the nitrophenyl moiety, with isothermal titration calorimetry providing insights into binding interactions.

Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship study has been conducted on various derivatives of (2-nitrophenyl)methanol. This research has led to the identification of compounds with enhanced anti-biofilm activity and improved binding characteristics against PqsD . The following table summarizes key findings related to different derivatives:

Compound NameInhibition PotencyBinding ModeNotable Features
This compoundHighTight-bindingEffective against biofilm formation
2-NitrophenylmethanolModerateNon-covalentBaseline for SAR studies
5-Nitro-2-(trifluoromethyl)phenolLowReversibleLess effective due to steric hindrance

Case Study 1: Inhibition of PqsD

In a study evaluating the inhibitory effects of various nitrophenyl derivatives on PqsD, this compound was found to exhibit one of the highest levels of inhibition. The study utilized recombinant PqsD and assessed the impact on signal molecule production (HHQ and PQS) in Pseudomonas aeruginosa cultures. The results indicated that this compound could significantly reduce biofilm formation, highlighting its potential as a therapeutic agent against chronic infections caused by this pathogen .

Case Study 2: Binding Kinetics

Another investigation focused on the binding kinetics of this compound using molecular docking studies. The results showed that modifications to the nitrophenyl group could enhance binding affinity, which is critical for designing more effective inhibitors. This study emphasized the importance of structural optimization in developing new anti-infective agents .

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

(2-iodo-5-nitrophenyl)methanol

InChI

InChI=1S/C7H6INO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2

InChI Key

ZJUFAFVDPDXERG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)I

Origin of Product

United States

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